molecular formula C16H18N4O2S B4420106 3-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine

3-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B4420106
M. Wt: 330.4 g/mol
InChI Key: RUGZDJXJHMNLER-UHFFFAOYSA-N
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Description

3-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound featuring a fused triazolo-pyrimidine core. This structure is characterized by:

  • Core scaffold: A [1,2,4]triazolo[4,3-a]pyrimidine system with methyl groups at positions 5 and 5.
  • Substituents: A sulfanyl-ethyl chain at position 3, modified with a 2-methoxyphenoxy group.
  • Molecular formula: C₁₈H₂₀N₄O₂S (calculated from analogous structures in and ).

The compound’s design leverages the triazolo-pyrimidine framework, known for its bioisosteric resemblance to purines, enabling interactions with adenosine receptors and other biological targets . The 2-methoxyphenoxyethylsulfanyl side chain introduces steric and electronic modifications that influence solubility, receptor affinity, and selectivity compared to simpler derivatives.

Properties

IUPAC Name

3-[2-(2-methoxyphenoxy)ethylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-11-10-12(2)20-15(17-11)18-19-16(20)23-9-8-22-14-7-5-4-6-13(14)21-3/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGZDJXJHMNLER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)SCCOC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine typically involves multiple steps. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the methoxyphenoxyethyl and sulfanyl groups. Common reagents used in these reactions include various alkylating agents, sulfur sources, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the triazolopyrimidine core.

    Substitution: The methoxyphenoxyethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 3-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Triazolo-pyrimidine derivatives are explored for diverse therapeutic applications. Below is a comparative analysis of key analogues:

Compound Name/ID Core Structure Substituents at Position 3 Key Properties/Activities Reference
Target Compound [1,2,4]triazolo[4,3-a]pyrimidine 2-(2-Methoxyphenoxy)ethylsulfanyl Hypothesized adenosine receptor modulation; balanced lipophilicity due to methoxy group
5,7-Dimethyl-3-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidine (CAS 824977-72-2) Same core 2-Phenoxyethylsulfanyl (lacks methoxy group) Lower polarity; potential for reduced water solubility compared to target compound
ZM241385 Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine 4-Hydroxyphenethylamino Potent A₂A adenosine receptor antagonist (Ki = 1.4 nM); hydroxyl enhances hydrophilicity
SCH 442416 Same as ZM241385 4-Sulfonamide phenyl Improved A₃ receptor selectivity but reduced affinity due to bulky sulfonic acid group
2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-1-[4-(4-methoxyphenyl)-piperazinyl]ethanone Same core Piperazinyl-methoxyphenyl ethanone Potential CNS activity via piperazine moiety; molecular weight = 412.512 Da

Key Findings from Comparative Analysis

Substituent Effects on Solubility and Affinity: The 2-methoxyphenoxy group in the target compound provides moderate hydrophilicity compared to non-polar phenoxy derivatives (e.g., CAS 824977-72-2) but less than hydroxylated analogues like ZM241385 . Bulky substituents (e.g., sulfonamide in SCH 442416) reduce receptor affinity, suggesting the target’s methoxy group strikes a balance between steric hindrance and solubility .

Adenosine Receptor Interactions: Triazolo-pyrimidines often target adenosine receptors (A₁, A₂A, A₃). The target compound’s methoxyphenoxy chain may favor A₃ receptor binding, akin to derivatives in , which show subnanomolar affinity for A₃ receptors . Piperazine-containing analogues () likely target different pathways (e.g., CNS disorders) due to their basic nitrogen atoms, unlike the target compound .

Synthetic Routes: The target compound can be synthesized via microwave-assisted condensation of 3-amino-5-thiol-triazoles with aldehydes and β-keto esters, a method validated for analogous structures (). Modifying the phenoxy group’s substitution (e.g., methoxy vs. hydroxyl) requires careful regioselective synthesis to avoid byproducts ().

Pharmacological Potential

  • Antihypertensive Activity : Triazolo-pyrimidines with thioether side chains (e.g., ) exhibit ACE inhibition, suggesting the target compound may share similar mechanisms .
  • Anti-inflammatory Applications: Dihydrothieno-triazolo-pyrimidines () show efficacy in inflammation models, implying structural parallels could extend to the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
3-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine

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